1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride
Description
1-(2-Fluoroethyl)-3,3-dimethylpiperazine dihydrochloride is a fluorinated piperazine derivative characterized by a 2-fluoroethyl substituent and two methyl groups at the 3-position of the piperazine ring.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-8(2)7-11(5-3-9)6-4-10-8;;/h10H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRETCOCQLHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CCF)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpiperazine and 2-fluoroethyl chloride.
Reaction Conditions: The reaction between 3,3-dimethylpiperazine and 2-fluoroethyl chloride is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous acids, the compound can undergo hydrolysis, leading to the formation of corresponding alcohols and amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares substituents, molecular formulas, molecular weights, and key properties of 1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride with similar compounds:
Pharmacological and Functional Differences
- Fluoroethyl vs. Aromatic Substituents : The 2-fluoroethyl group in the target compound likely increases metabolic stability compared to aromatic substituents (e.g., GBR 12783’s diphenylmethoxyethyl group), which may enhance CNS penetration .
- Therapeutic Applications: Trimetazidine (trimethoxybenzyl substituent) is clinically used for angina pectoris due to its anti-ischemic effects . GBR 12783 (dopamine uptake inhibition) highlights the role of bulky substituents in targeting monoamine transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
